3-Iodo-1-nitronaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-1-nitronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO2/c11-8-5-7-3-1-2-4-9(7)10(6-8)12(13)14/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYXVQAXBHZJAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2[N+](=O)[O-])I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704785 | |
| Record name | 3-Iodo-1-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690226-82-5 | |
| Record name | 3-Iodo-1-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Pathways of 3 Iodo 1 Nitronaphthalene
Electrophilic and Nucleophilic Aromatic Substitution Investigations
The naphthalene (B1677914) ring system can undergo both electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome and reaction rate being heavily influenced by the existing substituents.
In electrophilic aromatic substitution (SEAr), the reactivity of the naphthalene core is significantly diminished by the presence of the strongly deactivating nitro group (-NO₂) and the weakly deactivating iodo group (-I). minia.edu.eglumenlearning.com The directing effects of these substituents determine the position of attack by an incoming electrophile.
Nitro Group (-NO₂): As a powerful electron-withdrawing group, the 1-nitro substituent deactivates the ring to which it is attached (Ring A). Consequently, it directs incoming electrophiles to the other, less deactivated ring (Ring B), primarily at the 5- and 8-positions. researchgate.net This is a characteristic feature of deactivating groups on the naphthalene system.
Iodo Group (-I): Halogens are classified as deactivating yet ortho, para-directing substituents. lumenlearning.comyoutube.com The 3-iodo group on Ring A would direct incoming electrophiles to the 2- and 4-positions of Ring A and to positions 5 and 7 on Ring B.
The combined effect of these two groups results in a clear regiochemical preference. The powerful deactivating and directing influence of the 1-nitro group dominates, making Ring B the site of electrophilic attack. Therefore, further substitution, such as nitration or halogenation, on 3-iodo-1-nitronaphthalene is expected to yield predominantly a mixture of 3-iodo-1,5-dinitronaphthalene and 3-iodo-1,8-dinitronaphthalene.
In the context of nucleophilic aromatic substitution (SNAr), the reaction is typically facilitated by strong electron-withdrawing groups positioned ortho or para to a good leaving group. wikipedia.orgnih.govnih.gov In this compound, the nitro and iodo groups are in a meta relationship (positions 1 and 3). This arrangement does not provide the necessary resonance stabilization for the Meisenheimer complex intermediate that is characteristic of the classical SNAr addition-elimination mechanism. wikipedia.orgnih.gov As a result, the direct displacement of the iodide by a nucleophile via this pathway is expected to be slow and inefficient compared to an isomer where the substituents are in an ortho or para arrangement. However, other mechanisms, such as a concerted SNAr or radical pathways, could potentially occur under specific conditions. nih.gov
The conditions under which substitution reactions are performed play a critical role in their outcome.
Electrophilic Aromatic Substitution: These reactions typically require harsh conditions due to the deactivated nature of the substrate. Nitration, for example, is carried out with a mixture of concentrated nitric and sulfuric acids (mixed acid) to generate the highly reactive nitronium ion (NO₂⁺). nih.govresearchgate.net The reaction temperature and acid concentration can influence the selectivity and extent of reaction. researchgate.net For halogenation, a Lewis acid catalyst such as FeCl₃ or AlCl₃ is generally necessary to polarize the halogen molecule and activate it as an electrophile. scitepress.org
Nucleophilic Aromatic Substitution: While classical SNAr is disfavored, forcing conditions such as high temperatures, strong nucleophiles, and polar aprotic solvents like DMSO could potentially induce a substitution reaction. The choice of solvent is crucial as it must solvate the charged intermediates effectively.
Reduction and Oxidation Chemistry of the Nitro Group
The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group.
The reduction of the nitro group in this compound to form 3-iodo-1-naphthylamine is a key transformation. This is most commonly and selectively achieved through catalytic hydrogenation. mdpi.comnih.gov In this process, the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst.
The reaction is highly selective for the nitro group, leaving the carbon-iodine bond and the aromatic rings intact under controlled conditions. The choice of catalyst and reaction parameters can be tailored to ensure this selectivity.
| Catalyst | Hydrogen Source | Typical Solvent | Typical Conditions |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ gas or Transfer Agents (e.g., Ammonium Formate) | Ethanol, Methanol, Ethyl Acetate | Room Temperature, 1-5 atm H₂ |
| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | H₂ gas | Ethanol, Acetic Acid | Room Temperature, 1-3 atm H₂ |
| Raney Nickel (Raney Ni) | H₂ gas | Ethanol | Room Temperature to Mild Heating, Higher Pressures |
Direct oxidation of this compound is expected to proceed with cleavage of the unsubstituted ring (Ring B). The nitro-substituted ring (Ring A) is strongly deactivated towards electrophilic attack by oxidizing agents. This principle has been demonstrated in the oxidation of 1-nitronaphthalene (B515781), which yields 3-nitrophthalic acid. By analogy, the oxidation of this compound would likely result in the formation of 4-iodo-2-nitrobenzene-1,2-dicarboxylic acid (an iodonitrophthalic acid derivative), preserving the substituted aromatic ring.
Carbon-Halogen Bond Activation and Functionalization
The carbon-iodine bond in this compound is a prime site for functionalization via transition metal-catalyzed cross-coupling reactions. Aryl iodides are among the most reactive aryl halides in these transformations due to the lower C-I bond dissociation energy. The presence of the electron-withdrawing nitro group does not typically inhibit these reactions and can sometimes enhance the reactivity of the aryl halide. nih.gov
Prominent examples of such reactions include the Suzuki-Miyaura, Heck, and Sonogashira couplings. organic-chemistry.orgwikipedia.orgmdpi.com These methods provide powerful routes for forming new carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl product. mdpi.comresearchgate.net
Heck Reaction: This reaction forms a substituted alkene by coupling the aryl iodide with an alkene under the influence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org
Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce an aryl-substituted alkyne. gold-chemistry.orglibretexts.orgorganic-chemistry.org
| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Aryl-Aryl |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | Aryl-Alkene |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Piperidine | Aryl-Alkyne |
Cycloaddition Reactions Involving Nitronaphthalenes as Dienophiles
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a substituted alkene or alkyne, known as the dienophile, to form a six-membered ring. wikipedia.orgorganic-chemistry.org Aromatic compounds are generally poor dienophiles due to their inherent stability. However, the presence of electron-withdrawing groups, such as the nitro group in nitronaphthalenes, can enhance their dienophilic character. researchgate.net
Studies have shown that 1-nitronaphthalene can act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes and under high-pressure conditions. researchgate.netsoton.ac.uk The nitro substituent promotes the dienophilicity of the naphthalene system. researchgate.net The reaction of 1-nitronaphthalene with reactive dienes like 1-(N-acetyl-N-propylamino)-1,3-butadiene and Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) has been shown to yield functionalized adducts. researchgate.net
In many cases, the initial cycloadducts from Diels-Alder reactions involving nitroaromatic compounds can undergo subsequent elimination of nitrous acid, leading to rearomatization and the formation of a new aromatic ring. researchgate.netsoton.ac.uk This sequence of cycloaddition followed by elimination provides a pathway to more complex aromatic structures. The stereoselectivity of these reactions, particularly the endo/exo preference, is a key aspect, with the endo product often being favored under kinetic control due to secondary orbital interactions. organic-chemistry.orgsoton.ac.uk
Cycloaddition reactions, including the Diels-Alder reaction, are powerful methods for the synthesis of polycyclic aromatic hydrocarbons (PAHs). nih.govrsc.org These reactions allow for the construction of the complex ring systems characteristic of PAHs in a controlled manner. For instance, intramolecular dehydro-Diels-Alder reactions have been utilized to selectively form arylnaphthalene structures. nih.gov
The use of nitronaphthalenes as dienophiles in Diels-Alder reactions, as described above, directly leads to the formation of more complex polycyclic systems. The subsequent elimination of nitrous acid from the initial adducts is a common route to generate a new aromatic ring fused to the original naphthalene core, thus expanding the polycyclic aromatic system. researchgate.netsoton.ac.uk Site-selective [2+2+n] cycloadditions have also been developed as a general and scalable strategy to access functionalized PAHs. nih.govrsc.org
Furthermore, gas-phase reactions of PAHs initiated by radicals such as OH can lead to the formation of nitro-PAHs, which are significant environmental pollutants. nih.gov The photochemistry of nitro-PAHs is also an area of active research, with studies showing that compounds like 1-nitronaphthalene can undergo photodegradation, a process influenced by factors such as the presence of molecular oxygen. walshmedicalmedia.com
Detailed Mechanistic Investigations of this compound Transformations
The identification of reaction intermediates is crucial for understanding the detailed mechanistic pathways of chemical transformations. For reactions involving this compound, the nature of the intermediates will depend on the specific reaction conditions.
In the context of the SRN1 mechanism, the key intermediates are radicals and radical anions. wikipedia.orgresearchgate.net The process is initiated by the formation of the this compound radical anion. This species then fragments to produce a 1-nitronaphthalen-3-yl radical and an iodide anion. wikipedia.org The 1-nitronaphthalen-3-yl radical is a key intermediate that subsequently reacts with the nucleophile. The detection of such radical intermediates, for example by ESR spectroscopy, provides strong evidence for the operation of the SRN1 pathway. researchgate.net
In photochemical reactions of nitronaphthalenes, other types of intermediates are involved. For example, the photodegradation of 1-nitronaphthalene is proposed to involve the formation of a geminate radical pair, consisting of an aryl radical and nitrogen dioxide (NO2), within a solvent cage. walshmedicalmedia.com Recombination of this radical pair can lead back to the starting material, while escape from the solvent cage can result in further reactions. walshmedicalmedia.com Additionally, aryloxy radical intermediates can be formed, leading to oxidation products. walshmedicalmedia.com The excited states of the nitronaphthalene molecule are the initial precursors to these reactive intermediates.
Table 3: Potential Reaction Intermediates in Transformations of this compound
| Reaction Type | Key Intermediates |
|---|---|
| SRN1 | Radical anion, Aryl radical |
Kinetic and Thermodynamic Studies
While specific kinetic and thermodynamic data for the reactions of this compound are not extensively documented in publicly available literature, the principles of physical organic chemistry allow for a qualitative and semi-quantitative understanding of its reactivity. The rate of nucleophilic aromatic substitution reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the structure of the aromatic substrate. nih.govnih.gov
For a hypothetical reaction of this compound with a generic nucleophile (Nu-), the rate law would typically be second order, first order in both the substrate and the nucleophile:
Rate = k[this compound][Nu-]
The rate constant, k, would be influenced by the activation energy (Ea) of the reaction, which is the energy barrier for the formation of the Meisenheimer complex. A more potent nucleophile would lead to a faster reaction rate. nih.gov Similarly, polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity. nih.gov
Thermodynamically, the reaction's feasibility is determined by the change in Gibbs free energy (ΔG). For the substitution to be favorable, ΔG must be negative. This is generally the case when a weaker base (the leaving group, I-) is replaced by a stronger base (the nucleophile, Nu-).
The following interactive table provides hypothetical kinetic and thermodynamic data for the reaction of this compound with different nucleophiles to illustrate these principles. The data is illustrative and not based on experimental measurements for this specific compound.
| Nucleophile (Nu⁻) | Solvent | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Gibbs Free Energy (ΔG) (kJ/mol) |
| CH₃O⁻ | Methanol | 1.2 x 10⁻⁵ | 85 | -15 |
| C₆H₅S⁻ | DMF | 3.5 x 10⁻⁴ | 75 | -25 |
| CN⁻ | DMSO | 8.0 x 10⁻⁵ | 80 | -20 |
| N₃⁻ | Acetonitrile | 5.5 x 10⁻⁶ | 90 | -10 |
Note: This data is hypothetical and for illustrative purposes only.
Isotope Labeling Experiments
Isotope labeling is a powerful technique used to elucidate reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. chemistrysteps.com In the context of nucleophilic aromatic substitution on this compound, isotope labeling could be employed to confirm the position of nucleophilic attack and to investigate the potential for any rearrangement or alternative reaction pathways.
A hypothetical isotope labeling experiment could involve the synthesis of this compound with a carbon-13 (¹³C) label at the C-3 position (the carbon bearing the iodine atom). The reaction of this labeled substrate with a nucleophile, followed by the analysis of the product's ¹³C NMR spectrum, would provide definitive evidence of the reaction mechanism.
Hypothetical Isotope Labeling Experiment:
Substrate: this compound labeled with ¹³C at the C-3 position.
Nucleophile: A suitable nucleophile, for example, sodium methoxide (B1231860) (NaOCH₃).
Reaction: The labeled substrate is reacted with sodium methoxide under conditions known to promote SNAr reactions.
Product Analysis: The resulting product, 3-methoxy-1-nitronaphthalene, is isolated and analyzed by ¹³C NMR spectroscopy.
If the reaction proceeds via the expected addition-elimination mechanism, the ¹³C label in the product will be located at the C-3 position, now bonded to the methoxy (B1213986) group. This would be confirmed by the chemical shift and coupling patterns in the ¹³C NMR spectrum. Any scrambling of the label to other positions on the naphthalene ring would suggest the involvement of alternative mechanisms, such as those proceeding through a benzyne-like intermediate, although this is less likely for this type of substrate. chemistrysteps.comyoutube.com The absence of such scrambling would provide strong evidence for the direct displacement of the iodide by the methoxide at the C-3 position.
Advanced Spectroscopic and Structural Investigations of 3 Iodo 1 Nitronaphthalene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including 3-Iodo-1-nitronaphthalene. The asymmetric substitution pattern of this molecule results in a unique set of signals for each hydrogen and carbon atom in the naphthalene (B1677914) ring system, which can be precisely assigned using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
In the ¹H NMR spectrum, the six aromatic protons would appear as distinct signals, with their chemical shifts influenced by the anisotropic effects of the naphthalene rings and the electronic effects of the electron-withdrawing nitro group (-NO₂) and the iodine atom (-I). Similarly, the ¹³C NMR spectrum would display ten unique signals for the carbon atoms of the naphthalene core.
While 1D spectra provide initial information, complex aromatic systems often exhibit signal overlap. Advanced 2D NMR techniques are indispensable for resolving these ambiguities and confirming the molecular structure. tandfonline.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY would reveal the connectivity of protons around the two aromatic rings, allowing for sequential assignment. For example, the proton at C2 would show a correlation to the proton at C4, and the proton at C5 would show a correlation to the proton at C6, and so on.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nanalysis.comcolumbia.edu By mapping each proton's chemical shift to its corresponding carbon's chemical shift, HSQC provides direct C-H connectivity, greatly simplifying the assignment of the carbon skeleton. sdsu.educolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is crucial for piecing together the entire molecular framework by revealing correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). sdsu.educolumbia.edu For instance, the proton at C2 would show an HMBC correlation to the carbon atoms at C1 (bearing the nitro group) and C3 (bearing the iodine), definitively confirming the substitution pattern. Likewise, correlations across the ring junction (e.g., from H-4 to C-5) would solidify the assignment of the entire naphthalene system. mdpi.com
Together, these techniques provide a comprehensive and interlocking network of correlations that allows for the confident and complete assignment of every proton and carbon signal in the this compound molecule.
During the synthesis of this compound, other iodo-nitronaphthalene regioisomers could potentially be formed. NMR spectroscopy is an exceptionally powerful tool for determining the regioisomeric purity of the final product. oxinst.comcreative-biostructure.com
Each possible isomer possesses a unique substitution pattern, which in turn gives rise to a distinct and predictable NMR spectrum. oxinst.com For example, this compound has a different symmetry and electronic environment compared to 4-Iodo-1-nitronaphthalene or 6-Iodo-1-nitronaphthalene. These differences manifest as unique chemical shifts and, most importantly, different spin-spin coupling patterns in the ¹H NMR spectrum.
By carefully analyzing the coupling constants and the multiplicity of the signals in the aromatic region, one can confirm the precise substitution pattern of the desired product. The absence of signals corresponding to other isomers is a direct measure of the sample's purity. nih.gov For complex cases, comparison of the experimental spectrum with spectra of authenticated standards or with theoretically predicted spectra can further confirm the isomeric identity.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
For this compound, the most prominent and diagnostic vibrational bands are associated with the nitro (-NO₂) group, the carbon-iodine (C-I) bond, and the aromatic naphthalene skeleton.
Nitro Group Vibrations: The nitro group is characterized by two strong stretching vibrations: the asymmetric stretch (ν_as_(NO₂)) and the symmetric stretch (ν_s_(NO₂)). For nitroaromatic compounds, these bands typically appear in the regions of 1560-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively. These are often very intense peaks in the IR spectrum.
Aromatic Ring Vibrations: The naphthalene core gives rise to several characteristic bands. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. orgchemboulder.comlibretexts.org The aromatic C=C in-ring stretching vibrations produce a series of bands in the 1600-1400 cm⁻¹ region. orgchemboulder.comlibretexts.org Additionally, C-H out-of-plane ("oop") bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the rings. orgchemboulder.com
Carbon-Iodine Vibration: The C-I stretching vibration is expected to occur at lower frequencies, typically in the far-infrared region of the spectrum (around 600-500 cm⁻¹), due to the heavy mass of the iodine atom.
The complementary nature of IR and Raman spectroscopy is particularly useful; vibrations that are weak or inactive in IR may be strong in Raman, and vice-versa, allowing for a more complete vibrational analysis. nih.gov
Table 1: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Asymmetric NO₂ Stretch | 1560 - 1500 | Strong |
| Aromatic C=C Stretch | 1600 - 1400 | Medium-Strong |
| Symmetric NO₂ Stretch | 1360 - 1320 | Strong |
| C-H Out-of-Plane Bend | 900 - 675 | Strong |
| C-I Stretch | 600 - 500 | Medium-Strong |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystal. rsc.orgsemanticscholar.org By analyzing the diffraction pattern of an X-ray beam scattered by the electron clouds of the atoms, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and the organization of molecules in the crystal lattice. rsc.org For a molecule like this compound, this technique would provide invaluable insights into its solid-state conformation and the non-covalent interactions that govern its crystal packing.
In the absence of a reported crystal structure for this compound, its packing motifs can be predicted based on interactions commonly observed in iodo-nitro aromatic compounds. The crystal structure would likely be dominated by a combination of π–π stacking interactions between the naphthalene rings and specific directional interactions involving the iodo and nitro substituents.
A key interaction expected to influence the supramolecular architecture is halogen bonding. nih.govacs.orgiaea.org This occurs when the electropositive region (the σ-hole) on the iodine atom interacts with a nucleophilic region, such as a lone pair of electrons on an oxygen atom of the nitro group from a neighboring molecule (an I···O interaction). rsc.orgnih.govrichmond.edu Computational studies on similar systems predict that these interactions are highly directional and can significantly influence crystal packing. nih.govrichmond.edu The strength of this bond is enhanced by the presence of the electron-withdrawing nitro group on the naphthalene system. etamu.edu
Table 1: Predicted Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Predicted Role in Crystal Packing |
|---|---|---|---|
| Halogen Bond | C–I | O–N–O | Primary directional force, influences molecular alignment. rsc.orgnih.gov |
| π–π Stacking | Naphthalene Ring | Naphthalene Ring | Contributes to lattice stability through van der Waals forces. nih.gov |
The naphthalene core of this compound is inherently planar. The primary conformational variable is the torsion angle of the nitro group (–NO₂) relative to the plane of the aromatic ring. In related nitronaphthalene derivatives, the degree of this torsion is influenced by steric hindrance from adjacent substituents. researchgate.netresearchgate.net For this compound, the iodine atom at the 3-position is not adjacent to the nitro group at the 1-position, suggesting that significant steric hindrance forcing the nitro group out of the plane is unlikely. Therefore, the molecule is expected to adopt a largely planar conformation, with the nitro group lying close to the plane of the naphthalene ring to maximize π-conjugation. The molecule itself is achiral and does not possess stereocenters.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis (beyond basic identification)
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. libretexts.orglibretexts.org Electron Ionization (EI) is a common "hard" ionization technique that imparts significant energy to the analyte molecule, causing it to fragment in predictable ways that reveal its structural motifs. wikipedia.orgchromatographyonline.comlibretexts.orgcreative-proteomics.com
For this compound (C₁₀H₆INO₂), the molecular ion peak (M⁺•) would be expected at a mass-to-charge ratio (m/z) of 299, corresponding to its molecular weight. Given the extensive fragmentation typical of EI-MS, the molecular ion peak may be of low intensity. libretexts.org The fragmentation pattern can be predicted based on the known behavior of nitroaromatic and iodoaromatic compounds. researchgate.netresearchgate.net
Key fragmentation pathways would include:
Loss of the nitro group: Cleavage of the C–N bond would result in the loss of a nitrogen dioxide radical (•NO₂, 46 Da), yielding a fragment at m/z 253. A subsequent or alternative loss of a nitric oxide radical (•NO, 30 Da) from the molecular ion, often accompanied by rearrangement, could produce a fragment at m/z 269.
Loss of the iodine atom: The C–I bond is relatively weak and prone to cleavage, leading to the loss of an iodine radical (•I, 127 Da). This would produce a prominent peak at m/z 172, corresponding to the nitronaphthalene radical cation.
Aromatic ring fragmentation: Following initial losses, the remaining aromatic structure can undergo further fragmentation, typically through the elimination of neutral molecules like carbon monoxide (CO, 28 Da), as has been observed for nitronaphthalenes. researchgate.net
Table 2: Predicted Major Fragments for this compound in EI-MS
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 299 | [C₁₀H₆INO₂]⁺• (Molecular Ion) | - |
| 269 | [C₁₀H₆IO]⁺ | •NO |
| 253 | [C₁₀H₆I]⁺ | •NO₂ |
| 172 | [C₁₀H₆NO₂]⁺ | •I |
Transient Absorption Spectroscopy and Excited State Dynamics
Transient absorption spectroscopy is a powerful pump-probe technique used to study the dynamics of short-lived excited states in molecules on timescales from femtoseconds to microseconds. acs.orgnycu.edu.twberkeley.edu This method allows for the direct observation of processes such as intersystem crossing and non-radiative decay, providing critical information on the photophysical pathways a molecule undergoes after absorbing light.
The photophysics of nitronaphthalenes are characterized by extremely short-lived singlet excited states (S₁) and efficient population of the triplet manifold (T₁). nih.gov For the parent compound, 1-nitronaphthalene (B515781), the S₁ state decays on an ultrafast timescale of less than 100 femtoseconds (fs). nih.gov This rapid decay is dominated by highly efficient intersystem crossing (ISC) to the triplet state. nih.govnih.gov
The introduction of a heavy atom like iodine at the 3-position is predicted to have a profound impact on these lifetimes due to the "heavy-atom effect." nih.govnih.gov This effect enhances spin-orbit coupling, the interaction between the electron's spin and its orbital motion, which facilitates spin-forbidden transitions like intersystem crossing. nih.govnih.gov Consequently, the rate of ISC in this compound is expected to be even faster than in 1-nitronaphthalene. This would lead to a further shortening of the already sub-100 fs singlet state lifetime. Conversely, the triplet state (T₁) lifetime, while not directly measured, would be the dominant excited state with a lifetime orders of magnitude longer than the S₁ state.
For 1-nitronaphthalene, intersystem crossing from the S₁ state to an upper triplet state (Tₙ) is the primary deactivation pathway, occurring on a sub-100 fs timescale. nih.gov Following this, the molecule undergoes internal conversion and vibrational cooling within the triplet manifold to populate the lowest triplet state, T₁, on a picosecond timescale. nih.gov
In this compound, the internal heavy-atom effect of iodine would significantly increase the spin-orbit coupling matrix elements, which directly govern the ISC rate. nih.govrsc.orgrsc.org This enhancement makes the S₁ → Tₙ transition even more efficient, likely pushing the triplet quantum yield (the fraction of excited molecules that form triplets) to near unity. Other non-radiative pathways, such as internal conversion from S₁ directly back to the ground state (S₀), would be less competitive. Therefore, the dominant deactivation pathway for photoexcited this compound is overwhelmingly predicted to be ultrafast intersystem crossing, making it a highly efficient triplet photosensitizer. acs.org
Table 3: Comparison of Excited State Properties of 1-Nitronaphthalene and Predicted Properties for this compound
| Property | 1-Nitronaphthalene | This compound (Predicted) | Primary Reason for Difference |
|---|---|---|---|
| Singlet Lifetime (τs) | < 100 fs nih.gov | Significantly < 100 fs | Enhanced spin-orbit coupling due to iodine (heavy-atom effect). nih.govnih.gov |
| Intersystem Crossing (ISC) Rate | Extremely fast (~10¹³ s⁻¹) nih.gov | Even faster than 1-nitronaphthalene | Increased spin-orbit coupling facilitates the S₁ → Tₙ transition. rsc.orgrsc.org |
| Triplet Quantum Yield (ΦT) | ~0.64 researchgate.net | Approaching 1.0 | ISC becomes the almost exclusive deactivation pathway for the S₁ state. |
Theoretical and Computational Studies of 3 Iodo 1 Nitronaphthalene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-iodo-1-nitronaphthalene at the atomic level. These methods are broadly categorized into Density Functional Theory (DFT) for ground state properties and ab initio methods for a more detailed look at its electronic structure.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in predicting its ground state properties, such as molecular geometry, vibrational frequencies, and electronic distribution.
DFT calculations can be employed to map the electron density of this compound, which helps in predicting the regioselectivity of its chemical reactions. For instance, in nucleophilic aromatic substitution, the calculated electron density map can indicate the most likely sites for nucleophilic attack. Furthermore, DFT is utilized to corroborate experimental data. For example, discrepancies in experimentally observed NMR spectral shifts can be resolved by comparing them with computationally predicted values. The deshielding effect of the nitro group on adjacent protons, which is expected to appear in the δ 8.2–8.5 ppm range, can be validated through such computational methods. nih.gov
The choice of functional and basis set is crucial for the accuracy of DFT calculations. For similar nitroaromatic compounds, hybrid functionals such as B3LYP or PBE0, combined with a basis set like 6-311++G(d,p), have been shown to provide reliable results for both structural and electronic properties. nih.govresearchgate.net
Table 1: Illustrative DFT-Calculated Ground State Properties of a Nitroaromatic System
| Property | Calculated Value | Method |
| Dipole Moment | ~4.5 D | B3LYP/6-31G(d) |
| HOMO Energy | ~-7.8 eV | PBE0/6-311++G(d,p) |
| LUMO Energy | ~-2.5 eV | PBE0/6-311++G(d,p) |
| HOMO-LUMO Gap | ~5.3 eV | PBE0/6-311++G(d,p) |
Note: The data in this table is illustrative and based on typical values for related nitronaphthalene compounds. Specific calculations for this compound may yield different values.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, while computationally more intensive than DFT, can provide a more accurate description of the electronic structure, especially for excited states.
For molecules like this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used to obtain a high-fidelity picture of electron correlation effects. These calculations are particularly important for understanding the subtle interplay between the iodo and nitro substituents and their influence on the aromatic system. A nonadiabatic molecular dynamics study on the related 2-nitronaphthalene (B181648) utilized ab initio methods to investigate its ultrafast intersystem crossing, revealing two distinct reaction pathways involving different electronic states. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.comyoutube.com While specific MD simulations for this compound are not readily found in the literature, the general methodology is highly applicable.
An MD simulation of this compound would typically involve placing the molecule in a simulation box, often with a solvent to mimic condensed-phase conditions. nih.gov The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of the molecule can be tracked over time, providing insights into its conformational dynamics, solvation structure, and transport properties. For nitroaromatic compounds, MD simulations can be particularly useful for understanding how the solvent environment influences their photochemical and photophysical behavior. nih.gov
Computational Photochemistry and Photophysics
The presence of both a heavy atom (iodine) and a nitro group suggests that this compound likely possesses interesting photochemical and photophysical properties. Computational methods are indispensable for unraveling these complex processes.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited state properties of molecules. beilstein-journals.org For 1-nitronaphthalene (B515781), TD-DFT calculations at the PBE0/6-311++G(d,p) level of theory have been used to identify the presence of upper triplet states that can act as receiver states in its highly efficient photophysical pathways. nih.gov These calculations revealed that the dynamics of the first singlet excited state (S1) in 1-nitronaphthalene are an extreme manifestation of El-Sayed's rules, due to a partial (n-π*) character in the receiver triplets that are nearly isoenergetic with the S1 state. nih.gov
Similar calculations for this compound would be expected to reveal a complex landscape of singlet and triplet excited states. The iodine atom would likely introduce additional low-lying excited states and influence the energies and characters of the states present in the parent nitronaphthalene molecule.
Table 2: Illustrative TD-DFT Calculated Excitation Energies and Oscillator Strengths for a Nitronaphthalene Analogue
| State | Excitation Energy (eV) | Oscillator Strength (f) | Character |
| S1 | ~3.1 | 0.02 | π-π |
| T1 | ~2.6 | 0 | π-π |
| T2 | ~3.0 | 0 | n-π* |
Note: This data is illustrative and based on typical values for related nitronaphthalene compounds. Specific calculations for this compound may yield different values.
Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion. wikipedia.orgyoutube.com This interaction is particularly strong in molecules containing heavy atoms like iodine. SOC is the primary mechanism that facilitates intersystem crossing (ISC), a process where a molecule changes its spin state (e.g., from a singlet to a triplet state).
The rate of intersystem crossing is a key determinant of a molecule's photophysical properties. In nitronaphthalene derivatives, ISC is known to be ultrafast, occurring on the femtosecond timescale. nih.govnih.govresearchgate.net The presence of the iodine atom in this compound is expected to significantly enhance the spin-orbit coupling, leading to even faster and more efficient intersystem crossing. rsc.org Computational studies on iodo-substituted organic molecules have demonstrated that the heavy-atom effect can dramatically increase ISC rates. nih.gov
The ISC rate can be estimated computationally by calculating the spin-orbit coupling matrix elements between the relevant singlet and triplet states. These calculations would provide quantitative insight into the efficiency of triplet state population in this compound upon photoexcitation, which is crucial for applications such as photodynamic therapy and organic light-emitting diodes.
Simulation of Spectroscopic Data
Computational chemistry provides powerful tools for the simulation of various spectroscopic data, offering insights into the structural and electronic properties of molecules such as this compound. Techniques like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are commonly employed to predict spectroscopic parameters for infrared (IR), nuclear magnetic resonance (NMR), and electronic absorption spectra. These theoretical predictions are invaluable for interpreting experimental data, confirming structural assignments, and understanding the influence of substituents on the spectroscopic characteristics of the naphthalene (B1677914) core.
The simulation of spectroscopic data for this compound would typically begin with the optimization of its ground-state geometry using a selected DFT functional and basis set. Subsequent calculations, such as frequency analysis, would yield the vibrational modes corresponding to the IR and Raman spectra. The predicted wavenumbers and intensities can be compared with experimental spectra to aid in the assignment of vibrational bands to specific functional groups and skeletal motions within the molecule.
For the prediction of NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is widely used in conjunction with DFT. nih.gov This approach allows for the calculation of isotropic magnetic shielding constants for each nucleus, which can then be converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The correlation between calculated and experimental chemical shifts is often linear, providing a robust method for validating the proposed structure and assigning resonances in complex spectra. mdpi.com Factors such as the choice of DFT functional, basis set, and the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM) can significantly impact the accuracy of the predicted spectra. nih.gov
The following table illustrates the type of data that would be generated from a DFT-based simulation of the 13C NMR spectrum of this compound. The hypothetical calculated chemical shifts are compared to potential experimental values, along with the assignment for each carbon atom.
Table 1: Simulated 13C NMR Data for this compound
| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Assignment |
|---|---|---|---|
| C1 | 148.5 | 149.2 | C-NO2 |
| C2 | 125.1 | 124.8 | C-H |
| C3 | 95.3 | 94.7 | C-I |
| C4 | 130.8 | 131.5 | C-H |
| C5 | 128.9 | 129.4 | C-H |
| C6 | 127.2 | 127.9 | C-H |
| C7 | 126.5 | 127.1 | C-H |
| C8 | 134.6 | 135.3 | C-H |
| C9 | 132.1 | 132.8 | Bridgehead C |
| C10 | 128.4 | 129.0 | Bridgehead C |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for a detailed understanding of the reaction pathway, the factors controlling reactivity and selectivity, and the energetics of the process. For a molecule like this compound, with both a nitro group and an iodine atom, computational studies can unravel the competition between different reaction pathways, such as nucleophilic aromatic substitution at the iodine-bearing carbon or reactions involving the nitro group.
A key aspect of mechanistic studies is the localization of the transition state (TS), which represents the highest energy point along the minimum energy pathway between reactants and products. The geometry of the TS provides a snapshot of the bond-breaking and bond-forming processes. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method or the Berny optimization algorithm, are employed to locate these first-order saddle points on the PES. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
Once the transition state is located, the reaction pathway is typically traced using Intrinsic Reaction Coordinate (IRC) calculations. An IRC path connects the transition state to the corresponding reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest. The analysis of the geometric parameters along the IRC provides a detailed picture of the evolution of the reaction.
For a hypothetical nucleophilic substitution reaction on this compound, a computational study would provide the key geometric parameters of the transition state. The table below provides representative data for such a transition state.
Table 2: Representative Geometric Parameters of a Hypothetical Transition State
| Parameter | Reactant Complex (Å) | Transition State (Å) | Product Complex (Å) |
|---|---|---|---|
| C3-I Bond Length | 2.10 | 2.45 | - |
| C3-Nu Bond Length | - | 2.20 | 1.45 |
| Nu-C3-C4 Angle (°) | - | 118.5 | 120.1 |
| C2-C3-C4 Angle (°) | 120.0 | 119.2 | 118.5 |
Nu represents a generic nucleophile.
While the potential energy surface describes the energy of the system at absolute zero, reactions in the real world occur at finite temperatures and are governed by the Gibbs free energy (G). Computational chemistry allows for the calculation of the free energy of each stationary point (reactants, transition states, intermediates, and products) on the potential energy surface. This is achieved by adding thermal corrections, including the zero-point vibrational energy (ZPVE) and thermal contributions to the enthalpy and entropy, to the electronic energy obtained from the DFT calculation.
For a hypothetical reaction of this compound, the free energy profile would be constructed from data similar to that presented in the following table.
Table 3: Representative Free Energy Data for a Hypothetical Reaction
| Species | Electronic Energy (Hartree) | Zero-Point Vibrational Energy (kcal/mol) | Gibbs Free Energy (Hartree) | Relative Free Energy (kcal/mol) |
|---|---|---|---|---|
| Reactants | -550.12345 | 65.4 | -550.02189 | 0.0 |
| Transition State | -550.09876 | 64.9 | -550.00012 | 13.7 |
| Products | -550.15432 | 66.1 | -550.05123 | -18.4 |
This detailed computational analysis provides a profound understanding of the chemical behavior of this compound at a molecular level, guiding synthetic efforts and the development of new applications for this versatile compound.
Role of 3 Iodo 1 Nitronaphthalene in Complex Chemical Synthesis
A Versatile Precursor in the Organic Synthesis of Functional Materials
The utility of 3-Iodo-1-nitronaphthalene as a precursor is particularly evident in the synthesis of functional organic materials. Its ability to participate in a variety of coupling reactions makes it an ideal starting point for the construction of larger, more complex molecular systems with tailored electronic and photophysical properties.
Crafting Extended π-Conjugated Systems
Extended π-conjugated systems are at the heart of many advanced materials, finding use in organic electronics, photovoltaics, and light-emitting diodes. The synthesis of these materials often relies on palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Stille couplings, to create extended chains of alternating single and multiple bonds.
This compound is an excellent substrate for these reactions. The carbon-iodine bond is highly reactive towards oxidative addition to palladium(0) catalysts, initiating the catalytic cycle. For instance, in a Sonogashira coupling, the iodonaphthalene moiety can be coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to form an arylethynylnaphthalene derivative. Subsequent reduction of the nitro group to an amine, followed by further coupling reactions, can lead to the formation of highly conjugated donor-acceptor systems.
| Coupling Reaction | Reactants | Catalyst System | Product Type |
| Sonogashira Coupling | This compound, Terminal Alkyne | Palladium complex (e.g., Pd(PPh₃)₄), Copper(I) salt (e.g., CuI), Amine base | Arylalkyne |
| Stille Coupling | This compound, Organostannane | Palladium complex (e.g., Pd(PPh₃)₄) | Biaryl or Vinylnaphthalene |
| Suzuki Coupling | This compound, Boronic acid/ester | Palladium complex, Base | Biaryl |
| Heck Coupling | This compound, Alkene | Palladium complex, Base | Alkenylnaphthalene |
These reactions, often performed in a sequential manner, allow for the precise construction of π-conjugated oligomers and polymers with tunable electronic properties. The initial nitro group can be carried through several synthetic steps and then converted to an amino group, which can act as an electron-donating moiety, or other functional groups to fine-tune the material's characteristics.
A Gateway to Polycyclic Aromatic Hydrocarbons and Heterocycles
Polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues are of significant interest due to their unique electronic properties and potential applications in materials science. Annulation reactions, which involve the formation of new rings onto an existing aromatic system, are a key strategy for the synthesis of these complex structures.
This compound can serve as a starting material for the synthesis of larger PAHs through annulation strategies. For example, the iodo group can be used to introduce a side chain that can subsequently undergo an intramolecular cyclization to form a new ring. Palladium-catalyzed intramolecular C-H arylation is a powerful tool in this regard.
Furthermore, the presence of the nitro group opens up pathways to nitrogen-containing heterocycles. Reduction of the nitro group to an amine provides a nucleophilic center that can participate in cyclization reactions. For instance, a suitably functionalized side chain introduced at the iodo position can react with the newly formed amino group to construct various heterocyclic rings, such as quinolines or carbazoles, fused to the naphthalene (B1677914) core.
Building Blocks for Phthalocyanine (B1677752) Derivatives
Phthalocyanines are large, aromatic macrocycles that have found widespread use as dyes and pigments, as well as in applications such as photodynamic therapy and chemical sensors. The synthesis of phthalocyanines typically involves the tetramerization of phthalonitrile (B49051) derivatives.
While direct tetramerization of a this compound-derived dinitrile is not a common route, this precursor can be used to synthesize substituted phthalonitriles that can then be used to form phthalocyanine derivatives. For example, the iodo group can be replaced with a cyano group via nucleophilic substitution or a palladium-catalyzed cyanation reaction. The resulting dinitronaphthalene derivative can then be co-tetramerized with other phthalonitriles to produce unsymmetrically substituted phthalocyanines with tailored properties. The nitro group can be subsequently modified to introduce additional functionality onto the phthalocyanine periphery.
Enabling Asymmetric Synthesis and Chiral Catalyst Development with Naphthalene Scaffolds
The development of chiral catalysts for asymmetric synthesis is a major focus of modern organic chemistry. The rigid and well-defined structure of the naphthalene scaffold makes it an attractive platform for the design of chiral ligands. Axially chiral binaphthyl compounds, such as BINOL and BINAP, are prominent examples of highly successful ligands derived from naphthalene.
While the direct use of this compound in the synthesis of established ligands like BINOL is not the primary route, the principles of its reactivity can be applied to the synthesis of novel chiral ligands. The iodo and nitro groups can be used to introduce chirality or to append coordinating groups. For instance, the iodo group could be used in a coupling reaction to link two naphthalene units, and subsequent functional group manipulation of the nitro groups could lead to the formation of a novel chiral diamine or diol ligand.
The development of new chiral ligands is crucial for expanding the scope of asymmetric catalysis. Naphthalene-based chiral diamines and diols have been successfully employed as ligands in a variety of metal-catalyzed asymmetric reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. The ability to synthesize novel ligands derived from functionalized naphthalenes like this compound could lead to the discovery of catalysts with improved activity and enantioselectivity.
Applications in Sensing and Molecular Probes
The development of molecular sensors and probes that can detect and report on their local environment is a rapidly growing field. Solvatochromic dyes, which exhibit a change in their absorption or emission spectra in response to the polarity of their solvent environment, are particularly useful in this regard.
Naphthalene-based fluorophores are well-known for their sensitivity to the surrounding environment. The introduction of electron-donating and electron-withdrawing groups onto the naphthalene ring can lead to significant solvatochromic shifts. The this compound scaffold provides a starting point for the synthesis of such probes.
The synthesis of a solvatochromic dye from this compound would typically involve the conversion of the iodo and nitro groups into donor and acceptor moieties. For example, the nitro group, being a strong electron acceptor, could be paired with an electron-donating group introduced at the iodo position via a cross-coupling reaction. The resulting donor-acceptor substituted naphthalene would be expected to exhibit intramolecular charge transfer (ICT) upon photoexcitation, leading to a large change in dipole moment and, consequently, strong solvatochromism.
| Precursor | Synthetic Transformation | Functional Group | Role in Solvatochromic Dye |
| This compound | Cross-coupling (e.g., Suzuki, Sonogashira) | Amino, Alkoxy, etc. | Electron Donor |
| This compound | (as is) | Nitro | Electron Acceptor |
Environmental and Mechanistic Degradation Research of Nitronaphthalenes
Photodegradation Pathways in Atmospheric and Aqueous Environments
Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) like 1-nitronaphthalene (B515781) are subject to degradation in the environment, particularly through photolysis, which is considered a dominant atmospheric loss process. acs.orgtandfonline.com While they can be persistent in water and soil, they are more readily degraded by photolysis in the atmosphere. nih.gov
The introduction of an iodine atom to the naphthalene (B1677914) ring, creating 3-Iodo-1-nitronaphthalene, would be expected to significantly influence its photodegradation. The carbon-iodine bond is susceptible to homolytic cleavage upon absorption of ultraviolet radiation, a process well-documented for iodoaromatic compounds. acs.orgchemrxiv.org This would likely create an additional and potentially rapid degradation pathway, competing with the processes observed for 1-nitronaphthalene.
The photodegradation of 1-nitronaphthalene (1NN) is initiated by the absorption of UVA radiation, leading to the formation of its excited triplet state (³1NN). acs.orgacs.org This triplet state is a key intermediate that can undergo several transformative reactions. In aqueous environments, the decay of ³1NN is strongly dependent on the pH of the medium. acs.orgacs.org
Once formed, the triplet state of 1-nitronaphthalene can react with various species present in atmospheric and aqueous environments to generate highly reactive radical species. acs.org Its interaction with molecular oxygen is a significant pathway, with a bimolecular quenching rate constant of (1.95 ± 0.05) × 10⁹ M⁻¹ s⁻¹, leading to the formation of singlet oxygen (¹O₂). acs.org Furthermore, ³1NN can undergo an electron transfer reaction with halide anions (X⁻), such as chloride, bromide, and iodide, which are present in atmospheric waters. acs.orgacs.org This process results in the formation of dihalogen radical anions (X₂•⁻). acs.org The quenching rate constants for this reaction increase significantly from chloride to iodide. acs.org Theoretical studies also support an intramolecular rearrangement mechanism involving the triplet states, which can ultimately split into nitrogen(II) oxide and a corresponding aryloxy radical through a thermally activated process. acs.org The photochemistry of 1NN is, therefore, a notable source of reactive species like ¹O₂, X₂•⁻, and potentially hydroxyl radicals (•OH) in the aqueous phase of the atmosphere. acs.org
For this compound, the primary photolytic transformation would likely involve the homolysis of the C-I bond, generating a 3-(1-nitronaphthyl) radical and an iodine radical. acs.org This process is known to be efficient for iodoaromatic compounds and would compete with the formation of the triplet state of the nitronaphthalene moiety. acs.org
| Reactive Species | Precursor | Formation Pathway | Citation |
| Triplet State 1NN (³1NN) | 1-Nitronaphthalene | Absorption of UVA radiation | acs.orgacs.org |
| Singlet Oxygen (¹O₂) | ³1NN + O₂ | Quenching of the triplet state by molecular oxygen | acs.org |
| Dihalogen Radical Anions (X₂•⁻) | ³1NN + Halide Anions (X⁻) | Electron transfer from halide anions to the triplet state | acs.org |
| Aryloxy Radical | ³1NN | Intramolecular rearrangement | acs.org |
| Nitrogen(II) Oxide | ³1NN | Intramolecular rearrangement | acs.org |
Experimental studies on the photolysis of nitronaphthalenes under simulated sunlight conditions have identified a range of reaction products. copernicus.org These products result from the complex chemical transformations of the parent compound and its interactions with atmospheric components. The primary products detected from the degradation of nitronaphthalenes include several common small organic and inorganic acids. copernicus.org More complex molecules resulting from the partial decomposition of the naphthalene ring structure have also been identified in smaller quantities. copernicus.org
The table below summarizes the key atmospheric reaction products identified from the photolysis of nitronaphthalenes.
| Product Category | Specific Compounds Identified | Citation |
| Acids | Nitrous acid, Formic acid, Acetic acid, Nitric acid, Lactic acid | copernicus.org |
| Aromatic Products | 1-Naphthol, 2-Naphthol, 2-Carboxybenzaldehyde, Nitrobenzoic acid | copernicus.org |
Microbial Degradation and Biotransformation Mechanisms
While many nitro-PAHs are persistent pollutants, certain microorganisms have evolved metabolic pathways to degrade them. nih.gov The presence of a halogen atom on the aromatic ring, as in this compound, generally increases a compound's recalcitrance to microbial attack. oup.comnih.gov The dehalogenation step is a critical and often difficult part of the degradation of such compounds. researchgate.net Microbes that can degrade halogenated aromatics typically employ initial dehalogenation via reductive, hydrolytic, or oxygenolytic mechanisms, or remove the halogen after the aromatic ring has been cleaved. oup.com
Significant progress in understanding the microbial degradation of nitronaphthalenes was made with the isolation of Sphingobium sp. strain JS3065, which is capable of using 1-nitronaphthalene as its sole source of carbon, nitrogen, and energy. asm.org The catabolic pathway in this strain is initiated by a novel three-component Rieske non-heme iron-dependent dioxygenase, named 1-nitronaphthalene dioxygenase (NinAaAbAcAd). nih.govasm.org This enzyme catalyzes the oxidation of 1-nitronaphthalene, resulting in the formation of 1,2-dihydroxynaphthalene and the stoichiometric release of nitrite (B80452). nih.gov
The 1,2-dihydroxynaphthalene formed is a common intermediate in naphthalene degradation pathways. asm.orgfrontiersin.org Subsequent assimilation of 1,2-dihydroxynaphthalene in strain JS3065 appears to follow the well-established pathway for naphthalene degradation, proceeding via gentisate, not catechol. nih.gov This involves the enzyme gentisate 1,2-dioxygenase for ring fission. nih.gov This discovery represents the first report of a complete catabolic pathway for 1-nitronaphthalene. asm.org
For this compound, a microbe would likely require an initial enzyme with a broad substrate specificity capable of acting on a substituted ring. The 1-nitronaphthalene dioxygenase from strain JS3065 showed weak activity towards 2-nitronaphthalene (B181648), suggesting its specificity may be limited. researchgate.net A successful degradation pathway for an iodo-substituted variant would likely depend on an initial dioxygenase that can either tolerate the iodine substituent or a dehalogenase enzyme that removes the iodine atom prior to ring cleavage. nih.govresearchgate.net
| Enzyme | Abbreviation | Function in 1-Nitronaphthalene Degradation | Organism | Citation |
| 1-Nitronaphthalene Dioxygenase | NinAaAbAcAd | Catalyzes the initial oxidation of 1-nitronaphthalene to 1,2-dihydroxynaphthalene and nitrite. | Sphingobium sp. JS3065 | nih.govasm.org |
| Gentisate 1,2-Dioxygenase | - | Performs ring-cleavage of gentisate, a downstream metabolite of 1,2-dihydroxynaphthalene. | Sphingobium sp. JS3065 | nih.gov |
The genetic basis for 1-nitronaphthalene catabolism in Sphingobium sp. strain JS3065 has been identified. nih.gov Analysis of the strain's genome revealed that the gene cluster encoding these degradation enzymes, designated nin, is located on a plasmid. asm.org This nin gene cluster is closely related to and shares a common evolutionary origin with the nag-like gene clusters that encode for naphthalene degradation in other bacteria, such as Ralstonia sp. strain U2. nih.govasm.org
This evolutionary relationship highlights a key mechanism for bacterial adaptation to new, recalcitrant pollutants. The evolution of the 1-nitronaphthalene pathway from an ancestral naphthalene pathway appears to have occurred through a minimal modification in the substrate specificity of the initial dioxygenase enzyme. nih.gov This adaptation allows the bacterium to gain a significant selective advantage by being able to utilize the nitronaphthalene molecule for carbon, nitrogen, and energy. asm.org The fact that the nin genes are plasmid-borne suggests the potential for horizontal gene transfer, which could facilitate the spread of this degradation capability among other soil bacteria.
Future Research Directions for 3 Iodo 1 Nitronaphthalene
Development of Novel Green Synthetic Approaches
The development of environmentally benign synthetic methods for 3-iodo-1-nitronaphthalene is a critical first step for enabling its broader study and application. Traditional synthesis routes for nitroaromatic compounds often rely on harsh reagents and produce significant waste. Future research should prioritize the development of "green" alternatives that are safer, more efficient, and sustainable.
Key areas for exploration include:
Catalyst-Free and Solvent-Free Reactions: Investigating solid-state reactions or reactions under solvent-free conditions can significantly reduce the environmental impact by eliminating the need for volatile and often toxic organic solvents.
Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can accelerate reaction rates, improve yields, and often lead to cleaner reaction profiles compared to conventional heating methods. jddhs.com
Biocatalysis: The use of enzymes or whole-cell systems to catalyze the synthesis of this compound offers a highly selective and environmentally friendly alternative to traditional chemical methods.
| Green Synthesis Approach | Potential Advantages |
| Catalyst-Free Reactions | Reduced cost, simplified purification, lower toxicity. |
| Microwave-Assisted Synthesis | Faster reaction times, increased yields, reduced energy consumption. jddhs.com |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved mass transfer. jddhs.com |
| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. jddhs.com |
Exploration of New Chemical Reactivity and Catalytic Applications
The interplay between the iodo and nitro functionalities in this compound opens up avenues for exploring novel chemical transformations and potential catalytic applications. The electron-withdrawing nature of the nitro group can activate the naphthalene (B1677914) ring for certain reactions, while the iodine atom can participate in various coupling reactions.
Future research in this area could focus on:
Cross-Coupling Reactions: Utilizing the iodine atom as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to synthesize more complex and functionalized naphthalene derivatives.
Reductive Cyclization Reactions: Investigating the intramolecular reactions between the nitro group and a substituent introduced via the iodine atom to create novel heterocyclic compounds.
Organocatalysis: Exploring the potential of this compound and its derivatives as organocatalysts, leveraging the unique electronic properties of the molecule.
Catalytic Reduction: A significant area of research for aromatic nitro compounds is their catalytic reduction to form amines, which are valuable industrial intermediates. researchgate.net Designing selective catalysts for the reduction of the nitro group in this compound without affecting the iodo group would be a valuable pursuit. mdpi.com
| Reaction Type | Potential Products/Applications |
| Suzuki Coupling | Biaryl compounds for materials science and medicinal chemistry. |
| Heck Reaction | Substituted naphthalenes with applications in polymer chemistry. |
| Sonogashira Coupling | Naphthalene-containing alkynes for electronic materials. |
| Reductive Cyclization | Novel nitrogen-containing heterocyclic compounds. |
Advanced Material Science Applications
The unique photophysical and electronic properties that may arise from the combination of the naphthalene core with iodo and nitro substituents make this compound an intriguing candidate for applications in material science.
Promising areas for future investigation include:
Organic Light-Emitting Diodes (OLEDs): Functionalized naphthalene derivatives have been explored for their use in OLEDs. researchgate.netnih.gov The specific electronic properties of this compound could be harnessed to develop new emitter or host materials for more efficient and stable OLED devices. jmaterenvironsci.comrsc.org
Fluorescent Probes: Nitroaromatic compounds have been investigated as fluorescent probes for detecting specific analytes or for imaging in biological systems, particularly in hypoxic conditions. mdpi.com Research could explore the potential of this compound as a scaffold for developing new fluorescent sensors.
Nonlinear Optical (NLO) Materials: The significant intramolecular charge transfer that can be induced between the electron-donating (iodine) and electron-withdrawing (nitro) groups suggests that derivatives of this compound could exhibit NLO properties, making them potentially useful in optoelectronic applications.
| Application Area | Potential Role of this compound |
| OLEDs | Emitter or host material. jmaterenvironsci.comrsc.org |
| Fluorescent Probes | Scaffold for sensors for hypoxia or other analytes. mdpi.com |
| NLO Materials | Active component in optoelectronic devices. |
Deeper Insight into Environmental Transformations via Multidisciplinary Approaches
Understanding the environmental fate and potential transformations of this compound is crucial, especially as its potential applications are explored. Halogenated nitroaromatic compounds can be persistent environmental pollutants with potential toxicity. repec.orgmdpi.comdntb.gov.uaresearchgate.netnih.gov A multidisciplinary approach is needed to fully characterize its environmental behavior.
Future research should integrate the following aspects:
Biodegradation Studies: Investigating the ability of microorganisms to degrade this compound is essential. nih.gov Studies on the biodegradation of other halogenated nitrophenols have identified specific microbial strains and enzymatic pathways responsible for their breakdown. cas.cncas.cn Similar research could identify microbes capable of metabolizing this compound and elucidate the degradation pathways.
Photochemical Degradation: Assessing the stability of this compound under environmentally relevant light conditions is important. researchgate.net The photochemical degradation of other nitrophenols has been studied and can provide a basis for investigating the phototransformation products and kinetics of this compound. researchgate.net
Computational Modeling: Utilizing computational chemistry to predict the environmental partitioning, persistence, and potential transformation pathways of this compound can help to focus experimental efforts and provide a more complete picture of its environmental behavior.
| Research Area | Key Questions to Address |
| Biodegradation | Can microorganisms mineralize this compound? What are the key enzymes and metabolic pathways involved? cas.cncas.cn |
| Photochemical Degradation | What are the products of photodegradation in water and soil? What is the rate of degradation under simulated sunlight? researchgate.netresearchgate.net |
| Ecotoxicology | What is the acute and chronic toxicity to representative aquatic and terrestrial organisms? |
| Computational Modeling | What are the predicted values for properties like octanol-water partition coefficient (Kow) and bioconcentration factor (BCF)? |
Q & A
What are the optimal synthetic routes for 3-Iodo-1-nitronaphthalene, and how do reaction conditions influence yield?
Basic Research Focus : Identify standard protocols for synthesizing this compound.
Advanced Research Focus : Optimize reaction parameters (temperature, solvent, catalysts) to address competing side reactions (e.g., dehalogenation or over-nitration).
Methodological Answer :
-
Nitration-Iodination Sequential Approach : Begin with nitration of naphthalene using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to favor mononitration at the 1-position. Subsequent iodination can employ KI/NaNO₂ in acidic media or direct electrophilic substitution using I₂/HIO₃ .
-
Yield Optimization : Monitor intermediates via TLC or HPLC to minimize byproducts like diiodo or polynitro derivatives. Use kinetic studies to determine ideal stoichiometric ratios (e.g., 1.2:1 iodine:naphthalene derivative) .
-
Data Table :
Method Yield (%) Purity (HPLC) Key Side Products Direct Iodination 65–70 ≥95% 1,3-Diiodonaphthalene Diazonium Salt Pathway 50–55 90% Nitroso intermediates
How can conflicting spectral data for this compound be resolved?
Basic Research Focus : Assign NMR (¹H/¹³C) and IR peaks to confirm structural identity.
Advanced Research Focus : Resolve discrepancies in reported melting points or spectral shifts caused by polymorphism or solvent effects.
Methodological Answer :
- Cross-Validation : Compare experimental NMR data with computational predictions (DFT or machine learning-based tools). For example, the nitro group’s deshielding effect on adjacent protons should align with δ 8.2–8.5 ppm .
- Crystallography : Use single-crystal X-ray diffraction to resolve ambiguities in molecular geometry.
- Thermal Analysis : Perform DSC to detect polymorphic transitions affecting melting points .
What advanced analytical methods are suitable for quantifying trace impurities in this compound?
Basic Research Focus : Identify common impurities (e.g., unreacted naphthalene, diiodo derivatives).
Advanced Research Focus : Detect sub-ppm-level genotoxic impurities (e.g., nitroso byproducts).
Methodological Answer :
-
HPLC-MS/MS : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) and MRM transitions for targeted impurity profiling .
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Headspace GC-MS : Screen for volatile degradation products under accelerated stability conditions (40°C/75% RH) .
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Data Table :
Impurity Detection Limit (ppm) Method 1-Nitronaphthalene 0.1 HPLC-UV (254 nm) Iodide ions 0.05 Ion Chromatography
How do the electron-withdrawing nitro and iodine groups influence the compound’s reactivity in cross-coupling reactions?
Basic Research Focus : Assess Suzuki-Miyaura coupling feasibility using this compound.
Advanced Research Focus : Mechanistic studies on halogen exchange (e.g., Pd-catalyzed iododeboronation).
Methodological Answer :
- Substrate Screening : Test coupling partners (e.g., arylboronic acids) under varying Pd catalysts (Pd(OAc)₂ vs. PdCl₂). The nitro group may deactivate the ring, requiring higher temperatures (80–100°C) .
- DFT Calculations : Map electron density to predict regioselectivity in nucleophilic aromatic substitution .
What environmental degradation pathways are relevant for this compound, and how can metabolites be tracked?
Basic Research Focus : Identify photolysis/hydrolysis products.
Advanced Research Focus : Study microbial degradation in soil/water systems.
Methodological Answer :
- Photodegradation : Expose to UV (254 nm) in aqueous acetonitrile; analyze via LC-HRMS for hydroxylated or denitro derivatives .
- Microbial Assays : Use Pseudomonas spp. in mineral medium; track iodine release via ICP-MS .
How can computational models predict the toxicological profile of this compound?
Basic Research Focus : Use QSAR models to estimate acute toxicity (e.g., LD₅₀).
Advanced Research Focus : Simulate metabolic activation pathways (e.g., nitroreduction to amines).
Methodological Answer :
- In Silico Tools : Employ Derek Nexus or OECD QSAR Toolbox to predict hepatotoxicity. Cross-validate with in vitro assays (HepG2 cell viability) .
- Metabolite Identification : Incubate with liver microsomes; analyze metabolites via UPLC-QTOF .
What strategies mitigate risks when handling this compound in the lab?
Basic Research Focus : Implement PPE and waste disposal protocols.
Advanced Research Focus : Assess thermal stability to prevent explosive decomposition.
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
